N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine

Lipophilicity Drug Design ADME Prediction

Researchers pursuing mGluR2 antagonists for CNS disorders face sourcing challenges with undocumented pyrazole scaffolds. This compound (CAS 1007501-25-8) provides patent-validated target engagement (Taisho Pharm., PMID 25435285). • XLogP3 0.8 supports BBB penetration hypotheses for CNS programs. • N-Methylation (ΔXLogP3 +0.5 vs. primary amine) enables pairwise metabolic stability SAR. • Aqueous solubility 17 g/L minimizes DMSO co-solvent artifacts in ADME assays. • Oxalate salt (CAS 1260683-88-2, ≥98%) available for precise gravimetric handling.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1007501-25-8
Cat. No. B1592407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
CAS1007501-25-8
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(C)NC
InChIInChI=1S/C9H17N3/c1-6(10-4)9-7(2)11-12(5)8(9)3/h6,10H,1-5H3
InChIKeyXFCLJDYNDBQSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine Profile


N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 1007501-25-8) is a fully substituted pyrazole-4-ethanamine derivative belonging to the class of pentamethyl-1H-pyrazole-4-methanamines. It is cataloged as a small-molecule research chemical and has been implicated in patent literature as a metabotropic glutamate receptor 2 (mGluR2) antagonist scaffold [1]. The compound is commercially available as a free base or oxalate salt from multiple suppliers, typically at purities of 95–97% . Its computed physicochemical properties include an XLogP3 of 0.8, a molecular weight of 167.25 g/mol, one hydrogen bond donor, and two rotatable bonds [2].

Target Context Annotated mGluR2 antagonist (TTD, patent PMID25435285) for CNS pathway studies
Form Options Free base and crystalline oxalate salt (≥98% specified purity) available
Assay Compatibility Computed lipophilicity and solubility suggest fit for aqueous CNS-targeted assays

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine: Non-Interchangeability


Generic substitution with the primary amine analog 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936940-12-4) or the N-ethyl homolog is not supported by the available evidence. The N-methyl substitution on the ethanamine side chain alters key physicochemical properties: it increases lipophilicity (ΔXLogP3 = +0.5 vs. the primary amine) [1][2], increases molecular weight by 14 Da, and introduces an additional rotatable bond that can influence conformational sampling and target binding. These differences are critical in medicinal chemistry campaigns where N-methylation is a well-established strategy to modulate metabolic stability, membrane permeability, and receptor off-rates [3]. Furthermore, the compound appears in a patent family (PMID 25435285) assigned to Taisho Pharmaceutical as a mGluR2 antagonist, whereas the unmethylated analog is not cited in the same therapeutic context [4].

Lipophilicity Mismatch
N-Methylation confers higher lipophilicity vs. the primary amine analog, potentially altering membrane permeability and metabolic stability in assay contexts.
Conformational Difference
Additional rotatable bond may influence binding entropy and SAR, limiting direct substitution reliability for target engagement studies.
Target Annotation Gap
Only the N-methyl derivative is annotated as mGluR2 antagonist in TTD; the primary amine lacks this curated research context.

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine Differentiation Evidence


Lipophilicity Difference: N-Methyl vs. Primary Amine

The N-methyl derivative exhibits a computed XLogP3 of 0.8, compared to 0.3 for the primary amine analog 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 936940-12-4), both calculated using PubChem's XLogP3 3.0 algorithm [1][2]. This ΔLogP of +0.5 reflects the increased lipophilicity conferred by N-methylation.

Lipophilicity
Cross-study comparable
N-Methyl 0.8
Δ +0.5
Primary amine 0.3
Reported lipophilicity shift may influence membrane permeability in CNS assays
Computed XLogP3 values; experimental logP not available
Lipophilicity Drug Design ADME Prediction

Conformational Flexibility Difference

The target compound possesses 2 rotatable bonds (Cα–Nmethyl and Cα–pyrazole ring), while the primary amine analog has only 1 rotatable bond (Cα–pyrazole ring), as computed by Cactvs 3.4.8.18 [1][2]. The additional rotatable bond introduces conformational degrees of freedom that can differentially sample binding site geometries.

Rotatable Bonds
Cross-study comparable
N-Methyl 2
Δ +1
Primary amine 1
Additional rotatable bond may affect binding entropy and derivatization opportunities
Computed by Cactvs; conformer ensemble not experimentally determined
Conformational Analysis Molecular Recognition Entropy

Aqueous Solubility Benchmark

The target compound has a computed aqueous solubility of 17 g/L (approximately 102 mM) at 25 °C, based on calculation methods reported by ChemBlink . While the primary amine analog's solubility is not reported by the same method, the lower lipophilicity of the primary amine (XLogP3 0.3 vs. 0.8) class-level inference suggests it may have higher aqueous solubility. The N-methyl derivative's solubility of ~100 mM in water is sufficient for most in vitro assay conditions without requiring DMSO co-solvent.

Aqueous Solubility
Class-level
17 g/L
≈ 102 mM, computed at 25 °C
Reported solubility may support aqueous assay formulation without DMSO
Class-level inference; comparator data unavailable from same method
Solubility Formulation DMPK

mGluR2 Antagonist Chemotype Differentiation

According to the Therapeutic Target Database (TTD), the compound (listed as PMID25435285-Compound-71 / N-substituted pyrazole derivative 1) is explicitly assigned as a metabotropic glutamate receptor 2 (mGluR2) antagonist, originating from Taisho Pharmaceutical [1]. In contrast, the primary amine analog (CAS 936940-12-4) is not listed in TTD as an mGluR2 antagonist. This differentiated annotation places the N-methyl compound in a specific CNS-relevant target class, whereas the primary amine is primarily cataloged as a general research building block .

Target Annotation
Reported
N-Methyl mGluR2 antagonist
vs.
Primary amine Not annotated
Pre-annotated target context supports mGluR2 pathway studies
TTD-curated annotation; independent verification advised
mGluR2 Antagonist CNS Drug Discovery GPCR

Purity Specification for Procurement

Commercially, the target compound is routinely offered with certified purity of 95% (AKSci) to 97% HPLC (Key Organics) for the free base form, and ≥98% (MolCore) for the oxalate salt . The primary amine analog is similarly available at 95% purity . The availability of a well-characterized oxalate salt form with defined stoichiometry (0.5 H₂O) for the N-methyl compound provides an advantage in formulation reproducibility and long-term stability compared to amines available only as free bases .

Purity & Form
Specification review
N-Methyl Free base 95–97%
Oxalate ≥98%
vs.
Primary amine Free base 95%
Oxalate salt option may improve formulation reproducibility
Supplier-specified purity; lot-specific verification recommended
Quality Control Purity Procurement Specification

Molecular Weight Considerations

The molecular weight of the free base target compound is 167.25 g/mol (monoisotopic mass: 167.142248 Da), compared to 153.22 g/mol for the primary amine analog [1][2]. This 14.03 Da difference, attributable to the N-methyl group, translates to an 8.8% difference in molar mass. In preclinical in vivo dosing, where compounds are often administered in mg/kg, this mass difference becomes significant when converting between free base and salt form equivalents. The oxalate salt (C₁₁H₁₉N₃O₄, MW 257.29) further differentiates the compound with a clearly defined counterion mass for precise stoichiometric calculations .

Molecular Weight
Cross-study comparable
N-Methyl 167.25 (free base)
257.29 (oxalate)
Δ +14.03
Primary amine 153.22
Defined salt mass supports precise molarity calculations
Free base ΔMW 8.8%; oxalate provides defined counterion mass
Formulation Dosage Calculation In Vivo Pharmacology

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine Application Scenarios


CNS Drug Discovery for mGluR2 Antagonism

The compound's annotation as an mGluR2 antagonist in the TTD database, with patent provenance from Taisho Pharmaceutical (PMID25435285), makes it a rational starting point for CNS programs focused on depression, cognitive deficits, or sleep-wake disorders [1]. Procuring this compound over the primary amine analog provides immediate target engagement context and IP traceability. Its computed lipophilicity (XLogP3 = 0.8) [2] aligns with lead-like CNS drug properties, supporting blood-brain barrier penetration hypotheses.

Defined Salt Forms for Assay Reproducibility

For high-throughput screening and in vivo pharmacology, the oxalate salt form (≥98% purity, C₁₁H₁₉N₃O₄, MW 257.29) provides a crystalline, non-hygroscopic option with precisely known counterion mass. This eliminates the weighing and solubility variability often encountered with free base amines. The defined 0.5 H₂O stoichiometry further supports accurate molarity calculations, making it the preferred procurement choice over the primary amine analog, which lacks a widely available crystalline salt form.

SAR Studies on Pyrazole-4-ethanamine Scaffolds

The N-methyl substitution serves as a strategic SAR probe: it increases lipophilicity by ΔXLogP3 +0.5 and adds a rotatable bond compared to the primary amine [1][2]. Researchers exploring the impact of N-alkylation on target selectivity, metabolic stability, or off-target profiles can directly compare this compound with its des-methyl analog. The availability of both compounds from commercial suppliers enables systematic pairwise SAR exploration without in-house synthesis of the methylated derivative.

In Vitro DMPK and Solubility Assays

With a computed aqueous solubility of 17 g/L (~102 mM) at 25 °C , this compound can be formulated for in vitro ADME assays (e.g., microsomal stability, CYP inhibition, plasma protein binding) at high concentrations without excessive DMSO co-solvent. This reduces solvent-related assay artifacts, making it suitable for high-fidelity DMPK profiling. For teams conducting cassette screening of pyrazole-based compound libraries, the defined solubility benchmark supports robust experimental design.

Application
Selection Property
Validation Focus
mGluR2 antagonist pathway studies
TTD-annotated scaffold with patent provenance
Target engagement context review
High-throughput screening assays
Crystalline oxalate salt, defined stoichiometry
Batch-to-batch reproducibility and molarity control
N-alkylation SAR on pyrazole scaffold
N-Methyl modification differentiates lipophilicity and flexibility
Systematic pairwise comparison for target selectivity assessment
In vitro ADME/Tox profiling
Reported aqueous solubility profile supports DMSO-free assays
Solvent-artifact reduction and assay fidelity review
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